molecular formula C6H9NO2S B3054225 5-Isothiocyanatopentanoic acid CAS No. 59004-81-8

5-Isothiocyanatopentanoic acid

Cat. No.: B3054225
CAS No.: 59004-81-8
M. Wt: 159.21
InChI Key: WWLWLQMIFGULGR-UHFFFAOYSA-N
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Description

5-Isothiocyanatopentanoic acid is a chemical compound with the molecular formula C₆H₉NO₂S. . The compound features an isothiocyanate group (-N=C=S) attached to a pentanoic acid chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isothiocyanatopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 5-aminopentanoic acid with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:

  • Dissolve 5-aminopentanoic acid in an appropriate solvent, such as dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate group.
  • Purify the product through recrystallization or chromatography to obtain this compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanatopentanoic acid undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 5-aminopentanoic acid and carbon disulfide.

    Oxidation: Oxidizing agents can convert the isothiocyanate group to other functional groups, such as isocyanates or amides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary amines or alcohols, typically under mild conditions (room temperature, neutral pH).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, often at elevated temperatures (50-100°C).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), under controlled conditions.

Major Products Formed

    Thiourea derivatives: Formed from nucleophilic substitution with amines.

    Thiocarbamate derivatives: Formed from nucleophilic substitution with alcohols.

    5-Aminopentanoic acid: Formed from hydrolysis.

    Isocyanates or amides: Formed from oxidation.

Scientific Research Applications

5-Isothiocyanatopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isothiocyanatopentanoic acid involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and enzymes. By modifying these biomolecules, the compound can alter their function and activity. For example, it can inhibit enzyme activity by binding to the active site or modify protein structure by reacting with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isothiocyanatobutanoic acid
  • 6-Isothiocyanatohexanoic acid
  • 3-Isothiocyanatopropanoic acid

Uniqueness

5-Isothiocyanatopentanoic acid is unique due to its specific chain length and functional group positioning, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .

Biological Activity

5-Isothiocyanatopentanoic acid (ITC-Pent) is a compound derived from cruciferous vegetables, particularly noted for its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of isothiocyanates, which are known for their diverse biological activities. The molecular formula is C_6H_10N_2S, and it exhibits a thiocyanate functional group that contributes to its reactivity and biological effects.

Anticancer Activity

Research indicates that ITC-Pent demonstrates significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, particularly prostate cancer cells (PC-3). The compound exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value indicating substantial cytotoxicity at higher concentrations.

Case Study: Prostate Cancer Cells

In vitro studies using PC-3 cell lines showed that treatment with ITC-Pent resulted in increased apoptosis rates. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Furthermore, ITC-Pent was found to inhibit tumor growth in xenograft models.

Antimicrobial Activity

ITC-Pent also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Salmonella typhimurium30 µg/mL

Antioxidant Properties

Antioxidant activity is another critical aspect of ITC-Pent's biological profile. Studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in cells.

Research Findings on Antioxidant Activity

A DPPH radical scavenging assay revealed that ITC-Pent exhibits strong antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid. This property may contribute to its protective effects against cancer and other oxidative stress-related diseases.

The biological activities of ITC-Pent can be attributed to several mechanisms:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Interference with cell cycle progression.
  • Antimicrobial Action : Disruption of bacterial cell membranes.
  • Antioxidant Effects : Neutralization of reactive oxygen species (ROS).

Properties

IUPAC Name

5-isothiocyanatopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c8-6(9)3-1-2-4-7-5-10/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLWLQMIFGULGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=S)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658191
Record name 5-Isothiocyanatopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59004-81-8
Record name 5-Isothiocyanatopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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